molecular formula C15H22O3 B034957 3,5-Bis-tert-butylsalicylic acid CAS No. 19715-19-6

3,5-Bis-tert-butylsalicylic acid

Cat. No.: B034957
CAS No.: 19715-19-6
M. Wt: 250.33 g/mol
InChI Key: ZWQBZEFLFSFEOS-UHFFFAOYSA-N
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Description

3,5-Bis-tert-butylsalicylic acid is an organic compound with the molecular formula C₁₅H₂₂O₃. It is a derivative of salicylic acid, where two tert-butyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications .

Scientific Research Applications

3,5-Bis-tert-butylsalicylic acid has a wide range of applications in scientific research:

Safety and Hazards

3,5-Bis-tert-butylsalicylic acid is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity – single exposure (Category 3, Respiratory system). It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The market for 3,5-Bis-tert-butylsalicylic acid is expected to witness a substantial increase in demand due to the rapid expansion of the pharmaceutical and cosmetics industries, coupled with growing awareness about the benefits of this compound .

Mechanism of Action

Mode of Action

It has been used to study long wavelength fluorescence emission in a variety of organic solvents . It has also been used to catalyze the reaction between aldehydes and silyl ketene acetals .

Pharmacokinetics

The compound is soluble in methanol , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and metabolism of this compound.

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature . This suggests that certain environmental conditions, such as exposure to oxygen or extreme temperatures, may affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-tert-butylsalicylic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis-tert-butylsalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted salicylic acids .

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • 3,5-Di-tert-butylbenzoic acid

Comparison: 3,5-Bis-tert-butylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability and specific reactivity, making it suitable for specialized applications .

Properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQBZEFLFSFEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96247-23-3 (potassium salt)
Record name 3,5-Di-tert-butylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196
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DSSTOX Substance ID

DTXSID2066519
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy-
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19715-19-6
Record name 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19715-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-tert-butylsalicylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy-
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Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy-
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Record name 3,5-bis-tert-butylsalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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